heregulin beta1

Oncology Cell Proliferation Receptor Pharmacology

Heregulin beta1 (HRG-β1, NRG1-β1), identified by CAS number 155646-83-6, is a recombinant human polypeptide corresponding to the 65-amino acid EGF-like domain of the Type I Neuregulin-1 β1 isoform. This minimal domain is necessary and sufficient for direct, high-affinity binding to the ErbB3 and ErbB4 receptor tyrosine kinases.

Molecular Formula C12H12N2O2
Molecular Weight 0
CAS No. 155646-83-6
Cat. No. B1176611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameheregulin beta1
CAS155646-83-6
Synonymsheregulin beta1
Molecular FormulaC12H12N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heregulin Beta1 (CAS 155646-83-6) Procurement Guide: A Defined EGF-Domain NRG1-β1 Isoform


Heregulin beta1 (HRG-β1, NRG1-β1), identified by CAS number 155646-83-6, is a recombinant human polypeptide corresponding to the 65-amino acid EGF-like domain of the Type I Neuregulin-1 β1 isoform . This minimal domain is necessary and sufficient for direct, high-affinity binding to the ErbB3 and ErbB4 receptor tyrosine kinases . Its binding induces heterodimerization with ErbB2, initiating downstream signaling cascades critical for cellular proliferation, differentiation, and survival [1].

Heregulin Beta1 vs. Analogs: Why Structural Isoform and EGF-Domain Selection Dictate Functional Outcome


Substitution with other NRG1 isoforms or related EGF-family ligands is scientifically unsound due to significant, quantifiable differences in receptor binding specificity and downstream biological activity. The NRG1 gene generates multiple isoforms (e.g., α/β, Types I-III) with distinct structures and tissue expression . Critically, the functional potency varies dramatically between isoforms: the β1 isoform demonstrates a tenfold greater specific activity in a standard proliferation assay compared to the β2 isoform [1]. Furthermore, while other EGF ligands like betacellulin bind ErbB4, they also exhibit cross-reactivity with EGFR (ErbB1), a property absent in HRG-β1, which selectively targets ErbB3/ErbB4 [2]. This specificity and potency are not interchangeable, making the precise selection of the HRG-β1 EGF domain essential for reproducible and interpretable results in applications ranging from cardiac differentiation to oncology research.

Quantitative Differentiation: Direct Comparative Evidence for Heregulin Beta1 Selection


Functional Potency: HRG-β1 Demonstrates a Tenfold Higher Specific Activity than NRG1-β2 in a Standard MCF-7 Proliferation Assay

In a standardized cell proliferation assay using human MCF-7 breast cancer cells, recombinant human Heregulin beta1 (NRG1-β1) demonstrates a specific activity that is a full order of magnitude higher than that of the closely related NRG1-β2 isoform . The NRG1-β1 EGF domain achieves half-maximal effective concentration (ED50) of ≤ 0.5 ng/mL, translating to a specific activity of ≥ 2 × 10^6 units/mg. In direct comparison, the NRG1-β2 isoform, tested under identical conditions, exhibits an ED50 of less than 5 ng/mL, corresponding to a tenfold lower specific activity of > 2 × 10^5 units/mg [1].

Oncology Cell Proliferation Receptor Pharmacology

Selectivity Profile: Unlike Bispecific ErbB4 Ligands, Heregulin Beta1 Does Not Bind or Activate the Epidermal Growth Factor Receptor (EGFR/ErbB1)

Heregulin beta1 (HRG-β1) functions as a selective ligand for the ErbB3 and ErbB4 receptors, a key point of differentiation from other ErbB4-binding ligands like betacellulin (BTC) and epiregulin (EP) [1]. BTC and EP are classified as 'bispecific' ligands because they can also bind and activate the Epidermal Growth Factor Receptor (EGFR/ErbB1), leading to broader and more complex signaling outcomes [1]. In contrast, structural studies confirm that HRG-β1 lacks the necessary molecular determinants for EGFR binding, ensuring its activity is confined to ErbB3/ErbB4-expressing cells [2]. This selectivity is fundamental to its defined mechanism of action.

Receptor Selectivity Signaling Specificity EGF Family

Functional Phenotype: Heregulin Beta1 Uniquely Induces Anchorage-Independent Growth in MCF-10A Cells, a Property Not Shared by EGF, TGF-α, or Amphiregulin

In a key functional assay distinguishing transforming potential, Heregulin beta1 (HRG-β1) uniquely stimulated anchorage-independent growth of nontransformed human MCF-10A mammary epithelial cells [1]. In direct contrast, other EGFR ligands including epidermal growth factor (EGF), transforming growth factor alpha (TGF-α), and amphiregulin failed to induce this phenotype, only supporting anchorage-dependent, serum-free growth under identical conditions [1]. This functional divergence highlights a unique signaling outcome mediated by ErbB3/ErbB4 activation that is not recapitulated by EGFR agonists.

Tumorigenesis Transformation Assays Mammary Epithelial Biology

High-Affinity Binding to ErbB4: Heregulin Beta1 Binds the Soluble ErbB4 Ectodomain with a K(D) of 130 pM

The binding affinity of Heregulin beta1 (HRG-β1) for the ErbB4 receptor has been quantitatively determined. Using a purified ErbB4-Fc fusion protein (sErbB4.497.Fc), HRG-β1 exhibited high-affinity binding with an equilibrium dissociation constant (K(D)) of 130 pM [1]. This value reflects a 10- to 20-fold increase in affinity for this specific ectodomain construct compared to a truncated ErbB4 variant (sErbB4.615.Fc), underscoring the structural determinants within the HRG-β1 EGF domain that confer potent receptor engagement [1]. The same study also confirmed binding of the comparator ligand betacellulin to the same construct with similar high affinity [1].

Binding Affinity Receptor-Ligand Kinetics Therapeutic Antagonism

Heregulin Beta1 Applications: Evidence-Based Scenarios for Research and Development


Defined Cardiac Differentiation of Pluripotent Stem Cells

Heregulin beta1 (NRG1-β1) is the established standard for directing the differentiation of embryonic stem (ES) cells and induced pluripotent stem cells (iPSCs) toward a cardiomyocyte lineage. Evidence demonstrates that HRG-β1 treatment promotes cardiogenesis by activating the MEK-ERK and PI3K-AKT signaling pathways via ErbB receptors , leading to a measurable increase in the population of cardiomyocytes and the expression of cardiac-specific genes (e.g., Nkx2.5, β-MHC) [1]. The use of HRG-β1 in these protocols is justified by its specific potency and well-characterized role in heart development, as documented in patents for inducing cardiomyogenesis [2].

In Vitro Models of ErbB2/ErbB3-Driven Tumorigenesis and Drug Response

For researchers modeling HER2-positive or HER2-low breast cancer, Heregulin beta1 (HRG-β1) is a critical reagent. Its unique ability to induce anchorage-independent growth in MCF-10A cells, a hallmark of cellular transformation not shared by EGF or TGF-α [3], makes it essential for establishing physiologically relevant in vitro tumor models. Furthermore, its defined high-affinity binding to ErbB3 and ErbB4 (K(D) = 130 pM) [4] and subsequent activation of downstream pathways like PI3K/AKT [5] are crucial for studying mechanisms of drug resistance and testing the efficacy of ErbB-targeted therapeutics and combination strategies.

Development and Validation of ErbB4-Targeted Therapeutics and Antagonists

Heregulin beta1 (HRG-β1) is an indispensable reagent for the development and functional validation of biologic therapies targeting the ErbB4 receptor. Its well-defined binding kinetics, exemplified by a K(D) of 130 pM for the ErbB4 ectodomain [4], provide a precise benchmark for characterizing novel antagonists. As demonstrated in the development of an ErbB4-Fc fusion protein, HRG-β1 is used to assess a drug candidate's ability to block ligand-stimulated receptor phosphorylation and downstream signaling (e.g., AKT, MAPK), and to inhibit HRG-β1-driven cell proliferation in assays like the MCF-7 model [4].

Quantitative Bioassays for ErbB3/ErbB4 Signaling Potency

Due to its high and well-defined specific activity (≥ 2 x 10^6 units/mg) in stimulating MCF-7 cell proliferation , Heregulin beta1 (HRG-β1) is the preferred ligand for establishing standardized, quantitative bioassays. Its tenfold greater potency compared to the NRG1-β2 isoform [6] makes it a more sensitive and reliable calibrator for measuring and comparing the biological activity of other ErbB3/ErbB4 ligands, receptor agonists, or inhibitory antibodies across different experimental runs and laboratories.

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